1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid
Description
1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid (Compound 10 in ) is a barbituric acid derivative with a 1-methyl substitution and a 5-propionoxy-5-(1-phenylethyl) side chain. This compound has demonstrated notable pharmacological properties, particularly as an oral analgesic. Studies indicate it outperforms codeine sulfate in efficacy, positioning it as a candidate for pain management research . Its structure combines lipophilic (1-phenylethyl) and ester-functionalized (propionoxy) groups, which may enhance bioavailability and receptor binding compared to simpler barbiturates.
Properties
CAS No. |
37431-42-8 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[1-methyl-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C16H18N2O5/c1-4-12(19)23-16(10(2)11-8-6-5-7-9-11)13(20)17-15(22)18(3)14(16)21/h5-10H,4H2,1-3H3,(H,17,20,22) |
InChI Key |
DRYNBDDKJPGBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(=O)NC(=O)N(C1=O)C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Background on Barbituric Acid Derivatives Synthesis
Barbituric acid derivatives are generally synthesized via condensation reactions involving urea and malonic acid derivatives. The classical synthesis of barbituric acid was first accidentally discovered by A. V. Baeyer in 1862 by condensing urea with malonic acid. Subsequent modifications and substitutions at the 5-position and nitrogen atoms of the barbituric acid ring yield various barbiturate drugs with distinct biological activities.
The 5-position of the barbituric acid ring is particularly reactive due to the acidic α-hydrogen and the conjugation with carbonyl groups, making it amenable to nucleophilic addition and Knoevenagel condensation reactions with aldehydes or malonate derivatives.
Preparation Methods of 1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric Acid
While direct literature on the exact compound "1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid" is scarce, closely related compounds such as 5-ethyl-5-phenyl barbituric acid (luminal) provide a robust synthetic model. The preparation method for luminal is well-documented and can be adapted to synthesize related substituted barbituric acids, including the target compound.
General Synthetic Strategy
- Starting Materials: Sodium methylate in methanol, ethyl acetate, α-ethyl-α-phenyl ethyl malonate (a substituted malonate ester), and urea.
- Reaction Type: Condensation reaction catalyzed by sodium methylate, followed by acidification and recrystallization.
- Key Steps: Formation of sodium salt intermediate → acidification to crude product → recrystallization for pure finished product.
Detailed Stepwise Procedure
Step A: Formation of Sodium Barbiturate Intermediate
- Sodium methylate solution (29-31% w/w) in methanol is heated to reflux.
- Ethyl acetate is added to remove free alkali by warming to reflux (~85-87°C).
- α-Ethyl-α-phenyl ethyl malonate is added to the refluxing solution.
- Urea is introduced to react with the malonate ester and sodium methylate, forming the sodium salt of the barbiturate derivative.
- The reaction proceeds with distillation of ethanol, maintaining internal temperature between 85-110°C.
- After completion, the mixture is cooled below 40°C, and water or mother liquor is added to dissolve the product.
- Acidification with hydrochloric acid to pH 2-5 precipitates the crude barbituric acid derivative.
- The crude product is filtered, washed, and dried.
Step B: Purification by Recrystallization
- The crude product is dissolved in an aqueous ethanolic solution (ethanol:water volume ratio 1:1 to 1:2).
- Granular activated carbon (gac) is added for decolorization.
- The mixture is refluxed for about 0.5 hours, then filtered.
- The filtrate is allowed to crystallize; crystals are collected by filtration or centrifugation.
- The final product is dried to yield high-purity barbituric acid derivative (HPLC purity > 99.9%).
Reaction Parameter Summary Table
| Parameter | Range/Value | Notes |
|---|---|---|
| Sodium methylate concentration | 29% - 31% (w/w) | In methanol solution |
| Molar ratio (malonate : NaOMe : urea) | 1 : 1.5–2.5 : 1.8–2.8 | Critical for reaction completion |
| Reflux temperature (Step A) | 85°C – 110°C | Controlled during ethanol distillation |
| Acidification pH | 2 – 5 | For precipitation of crude product |
| Water to malonate molar ratio | 3 – 6 : 1 | Added post-reflux before acidification |
| Ethanol to crude product molar ratio (Step B) | 4 – 8 : 1 | For recrystallization |
| Ethanol to water volume ratio (Step B) | 1 : 1 – 1 : 2 | For recrystallization solvent system |
| Decolorization time | 0.5 hours | Reflux with activated carbon |
| Final purity (HPLC) | > 99.9% | Indicates high product quality |
Representative Industrial Scale Examples
| Embodiment | Sodium Methylate (kg) | Ethyl Acetate (kg) | Urea (kg) | α-Ethyl-α-phenyl ethyl malonate (kg) | Water (kg) | Ethanol (kg) | Purified Water (kg) | Final Product Yield (kg) |
|---|---|---|---|---|---|---|---|---|
| 1 | 351.7 (29%) | 3.5 | 108.0 | 264.3 | 1056 | 422.4 | 633.6 | 196.4 |
| 2 | 438.7 (31%) | 4.3 | 138.0 | 264.3 | 1056 | 359.3 | 718.7 | 205.2 |
| 3 | 586.2 (29%) | 5.8 | 168.0 | 264.3 | 1056 | 524.5 | 524.5 | 189.5 |
These examples demonstrate the scalability and reproducibility of the process with stable yields and high purity.
Analysis of Preparation Method
Advantages
- Stable Process: The reaction conditions are mild and easily controlled, reducing side reactions.
- High Yield: Optimized molar ratios and reaction parameters provide high conversion efficiency.
- Environmental Considerations: Low generation of waste water, waste gas, and industrial residues.
- Ease of Purification: Simple recrystallization and decolorization steps yield high-purity product.
- Industrial Suitability: The process is scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1-phenylethyl)-5-propionyloxy-2,4,6(1h,3h,5h)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Compounds Compared :
- Structural Insights: The 1-methyl group in the target compound reduces metabolic deactivation compared to non-alkylated analogs (e.g., barbituric acid) by hindering enzymatic oxidation . The 5-propionoxy ester enhances lipophilicity, improving blood-brain barrier penetration relative to hydroxylated metabolites (e.g., secodiol from secobarbital) .
Metabolic Stability and Pathways
- Target Compound: Limited data exist, but the 5-propionoxy group is expected to undergo esterase-mediated hydrolysis to 5-hydroxy derivatives, followed by glucuronidation. This pathway contrasts with secobarbital, which forms 5-(2,3-dihydroxypropyl) metabolites (secodiol) via allylic oxidation .
- Comparison with Methohexital: Methohexital’s 5-allyl group undergoes hydroxylation, producing inactive metabolites, whereas the target compound’s 5-propionoxy group may yield active intermediates .
Solubility and Acidity
- pKa Values: Barbituric acid: pKa = 8.4 (DMSO) . 1-Methyl-5-propionoxy derivative: Predicted pKa ~7.5–8.0 due to electron-withdrawing ester groups, enhancing solubility in polar solvents compared to 5-aryl analogs (e.g., phenobarbital).
- Solubility: The propionoxy group improves water solubility over thiobarbiturates (e.g., Y=S derivatives in ), which are less soluble and pharmacokinetically unfavorable .
DNA-Binding and Anticancer Potential
The target compound’s phenyl group may confer similar interactions, though its ester functionality could reduce nucleophilic reactivity compared to unsubstituted barbituric acids.
Research Findings and Clinical Relevance
- Analgesic Efficacy : In vivo studies demonstrate the target compound’s superiority over codeine, likely due to prolonged receptor residence time from its lipophilic substituents .
- Stereochemical Considerations : Unlike methohexital, which shows species-dependent stereoisomer effects (e.g., qualitative differences in dogs vs. rats), the target compound’s lack of chiral centers simplifies pharmacokinetic profiling .
- Safety Profile : Ester-based metabolites (e.g., propionic acid) are less toxic than secobarbital’s allylic oxidation products, suggesting a favorable therapeutic index .
Biological Activity
1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid, a derivative of barbituric acid, has garnered attention for its potential biological activities, particularly in the realm of analgesics. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid is characterized by its unique structure, which contributes to its biological activity. The presence of the propionoxy and phenylethyl groups enhances its interaction with biological targets.
Chemical Structure
Analgesic Properties
Research indicates that 1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid exhibits significant analgesic effects. In a study evaluating various derivatives of barbituric acid, this compound showed superior oral activity compared to codeine sulfate, suggesting it may serve as a potent analgesic alternative .
Table 1: Comparative Analgesic Activity
| Compound | Oral Activity (vs. Codeine) |
|---|---|
| 1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid | Better |
| 1,3-bis(methoxymethyl)-5-propionoxy... | Comparable |
| 1,3-dimethyl-5-propionoxy... | Comparable |
The analgesic effect is primarily mediated through modulation of neurotransmitter pathways involved in pain perception. The compound likely interacts with opioid receptors and may influence the release of endogenous opioids .
Abuse Potential and Safety Profile
Given the rising concern over prescription drug abuse, research has also focused on the abuse potential of this compound. Formulations incorporating 1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid have been developed to be resistant to tampering and misuse, addressing public health concerns related to opioid abuse .
Study 1: Analgesic Efficacy in Animal Models
In a controlled study involving animal models, 1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid was administered to assess its analgesic efficacy. The results demonstrated a significant reduction in pain response compared to controls, confirming its potential as an effective analgesic agent.
Study 2: Pharmacokinetics and Metabolism
A pharmacokinetic study revealed that the compound is rapidly absorbed and metabolized in vivo. Its half-life was determined to be favorable for therapeutic use, with minimal side effects reported during trials .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Methyl-5-propionoxy-5-(1-phenylethyl)barbituric acid?
- Methodology : Synthesis of substituted barbiturates typically involves alkylation of malonate derivatives followed by condensation with ureas. For example, diethyl acetylaminomalonates can be alkylated with appropriate substituents (e.g., 1-phenylethyl groups) and condensed with urea under mild acidic conditions to form the barbituric acid core. Protection-deprotection strategies (e.g., acetyl groups) may be required to prevent undesired side reactions during functionalization . Propionoxy groups can be introduced via esterification of hydroxyl intermediates using propionic anhydride or acyl chlorides.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Analytical Approach :
- NMR : H and C NMR can identify substituent patterns (e.g., methyl, propionoxy, and phenylethyl groups) and confirm regiochemistry.
- IR : Ester carbonyl stretches (~1740 cm) and barbiturate carbonyls (~1680-1700 cm) provide functional group validation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Reference data from structurally similar barbiturates (e.g., 5-acetylbarbituric acids) can guide interpretation .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Solubility can be assessed via shake-flask experiments in buffers (pH 1-13). Stability studies should monitor degradation kinetics using HPLC under accelerated conditions (e.g., 40°C/75% RH). Barbiturates with ester groups (e.g., propionoxy) may undergo hydrolysis in alkaline media, necessitating pH-controlled storage .
Advanced Research Questions
Q. How do substituent variations (e.g., propionoxy vs. acetyloxy) influence pharmacokinetic properties?
- Structure-Activity Relationship (SAR) : Lipophilicity, measured via logP, increases with longer acyl chains (e.g., propionoxy vs. acetyloxy), potentially enhancing blood-brain barrier penetration. In vitro assays (e.g., plasma protein binding, microsomal stability) can quantify metabolic resistance. Comparative studies with analogs (e.g., 5-ethyl-5-phenylbarbiturates) suggest ester chain length impacts elimination half-lives .
Q. What factors drive intramolecular isomerization in substituted barbiturates, and how can they be controlled?
- Mechanistic Insight : Alkaline conditions or nucleophilic agents (e.g., NHOH) may trigger ring contractions or lactam formation. For example, 5-phenyl-5-(3-bromopropyl)barbituric acid isomerizes to piperidone derivatives under basic conditions. Mitigation strategies include using non-polar solvents (e.g., DMF) and avoiding prolonged heating during synthesis .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Chromatographic Solutions : LC-MS/MS with reverse-phase columns (C18) and ion-pairing agents (e.g., ammonium formate) resolves barbiturates from matrix interferences. Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery rates. Deuterated internal standards (e.g., 5-ethyl-5-phenyl-d5 barbiturate) enhance quantification accuracy .
Q. How can reaction conditions be optimized to prevent N-acetylation during condensation steps?
- Optimization : Substituting acetic acid with DMF as the solvent reduces N-acetylation side reactions. Triethylamine can deprotonate intermediates, favoring cyclization over acylation. Monitoring reaction progress via TLC or in-line FTIR ensures timely quenching .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar barbiturates?
- Resolution : Contradictions often arise from varying alkylation efficiencies (e.g., steric hindrance from phenylethyl groups). Replicating methods from (e.g., HCl-mediated deprotection of acetylaminomalonates) with strict temperature control (±2°C) improves yield reproducibility. Purity validation via DSC (melting point consistency) and elemental analysis resolves batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
